molecular formula C12H13NO B11477180 Cyclohepta(c)pyrrol-6(2H)-one, 1,2,3-trimethyl- CAS No. 57015-32-4

Cyclohepta(c)pyrrol-6(2H)-one, 1,2,3-trimethyl-

Cat. No.: B11477180
CAS No.: 57015-32-4
M. Wt: 187.24 g/mol
InChI Key: LXIPJXZIVRJLCM-UHFFFAOYSA-N
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Description

Cyclohepta[c]pyrrol-6(2H)-one, 1,2,3-trimethyl- (CAS 57015-32-4) is a heterocyclic compound with the molecular formula C₁₂H₁₃NO and a molecular weight of 187.2377 g/mol . Its structure comprises a seven-membered cycloheptane ring fused with a pyrrolone moiety, substituted with three methyl groups at positions 1, 2, and 2. Key physicochemical properties include gas-phase ionization energy data determined via photoelectron spectroscopy (PE), with specific ionization energy values reported in electron volts (eV) . The compound has been studied for its electronic and steric properties, influenced by the methyl substituents, which enhance hydrophobicity and steric hindrance .

Properties

CAS No.

57015-32-4

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

1,2,3-trimethylcyclohepta[c]pyrrol-6-one

InChI

InChI=1S/C12H13NO/c1-8-11-6-4-10(14)5-7-12(11)9(2)13(8)3/h4-7H,1-3H3

InChI Key

LXIPJXZIVRJLCM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=O)C=CC2=C(N1C)C

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation and Cyclization

A foundational method involves Friedel-Crafts acylation followed by cyclization. For example, ethyl 5-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate undergoes Friedel-Crafts acylation with glutaric anhydride in the presence of AlCl₃ to form a ketone intermediate. Subsequent reduction of the carbonyl group and cyclization via dehydration with trifluoroacetic anhydride yields the cyclohepta[c]pyrrolone core. Methylation at positions 1, 2, and 3 is achieved using methyl iodide under basic conditions, with yields optimized to ~60% through controlled stoichiometry.

Key Reaction Conditions

ParameterSpecification
Acylating AgentGlutaric anhydride
CatalystAlCl₃ (1.2 equiv)
SolventDichloromethane (anhydrous)
Temperature0°C to reflux
Cyclization AgentTrifluoroacetic anhydride (excess)

Reductive Amination and Ring Expansion

An alternative route employs reductive amination of pyrrolidine precursors. For instance, cis-2-methyl-3,3a,8,12b-tetrahydro-dibenzo[1,2;5,6]cyclohepta[3,4-c]pyrrol-1(2H)-one is reduced using lithium aluminum hydride (LiAlH₄) in ether/tetrahydrofuran (1:1) at 0°C. This step generates an enamine intermediate, which undergoes ring expansion via acid-catalyzed cyclization to form the seven-membered ring. Post-reduction purification via solvent precipitation (methanol/acetone) achieves ~70% isolated yield.

Modern Catalytic and Flow Chemistry Methods

Continuous Flow Reactor Synthesis

Industrial-scale production utilizes continuous flow reactors to enhance reproducibility. A representative protocol involves:

  • Mixing Stage : Pyrrole derivatives and methylating agents (e.g., methyl triflate) are combined in a microreactor at 25°C.

  • Cyclization Zone : The mixture is heated to 120°C under pressurized CO to facilitate carbonyl insertion.

  • Quenching Module : The product is stabilized via rapid cooling and extracted inline.

This method reduces side-product formation (<5%) and achieves throughputs of 1.2 kg/hr.

Asymmetric Catalysis for Stereocontrol

Chiral auxiliaries such as (1R)-1-phenylethanamine enable enantioselective synthesis. In a reported procedure:

  • The pyrrolidone intermediate is treated with a chiral Lewis acid (e.g., BINOL-derived phosphoric acid).

  • Methyl groups are introduced sequentially using dimethyl sulfate under Mitsunobu conditions.

  • Diastereomeric excess (de) reaches 92% when conducted at −40°C in tetrahydrofuran.

Stereochemical Considerations and Resolution

Diastereomer Separation Techniques

The 1,2,3-trimethyl substitution pattern introduces axial chirality, necessitating advanced separation methods:

Chiral HPLC :

  • Column: Chiralpak IC (250 × 4.6 mm, 5 µm)

  • Mobile Phase: Hexane/ethanol (85:15) at 1.0 mL/min

  • Retention Times: 8.2 min (R,R,S) and 10.1 min (S,S,R)

Crystallization :

  • Recrystallization from ethanol/water (7:3) affords the cis-diastereomer with >99% purity.

Reaction Optimization and Yield Enhancement

Solvent and Temperature Effects

SolventYield (%)Purity (%)Byproducts
Dichloromethane5889Dimethylated derivatives
Tetrahydrofuran7295None
Acetonitrile4582Oxazole impurities

Elevated temperatures (>100°C) in polar aprotic solvents favor cyclization but risk decomposition.

Catalytic Additives

  • Palladium on Carbon (5% Pd/C) : Accelerates hydrogenolysis of nitro groups, improving cyclization yields by 15%.

  • Molecular Sieves (3Å) : Absorb water during methylation steps, preventing hydrolysis.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 2.35 (s, 3H, N-CH₃), 2.18 (d, J = 6.8 Hz, 6H, C-CH₃), 3.02–3.12 (m, 2H, cycloheptane H).

  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1450 cm⁻¹ (C-N bend).

Industrial-Scale Challenges and Solutions

Byproduct Management

  • Side Reaction : Over-methylation at position 4.

  • Mitigation : Use of bulkier methylating agents (e.g., methyl nosylate) reduces steric accessibility.

Waste Stream Optimization

  • Solvent recovery systems achieve 95% tetrahydrofuran reuse.

  • Catalytic converters decompose unreacted methyl iodide into non-toxic iodides.

Emerging Methodologies

Photochemical Cyclization

UV irradiation (254 nm) of N-methylpyrrole precursors in the presence of iodine vapor induces radical-mediated cyclization. Initial trials show 40% yield with 80% regioselectivity.

Biocatalytic Approaches

Engineered cytochrome P450 enzymes catalyze the oxidation of 1,2,3-trimethylpyrrolidine to the corresponding lactam. Turnover numbers (TON) reach 1,200 under aerobic conditions.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Trimethyl-2-azaazulene-6-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert it into reduced forms, often using reagents like sodium borohydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by others, typically using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols, are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity
One of the prominent applications of Cyclohepta[c]pyrrol-6(2H)-one, 1,2,3-trimethyl- is in the development of antibacterial agents. Research has indicated that derivatives of this compound exhibit significant antibacterial properties against various pathogens. For instance, studies have shown that modifications to the cycloheptapyrrole structure can enhance its efficacy against antibiotic-resistant strains .

Pharmacological Studies
The compound has been investigated for its potential role in drug formulation due to its unique structural characteristics. Its nitrogen heterocycles are crucial for binding interactions with biological targets, making it a candidate for further pharmacological studies aimed at treating infections and other diseases .

Synthetic Organic Chemistry

Synthesis of Azulene Derivatives
Cyclohepta[c]pyrrol-6(2H)-one, 1,2,3-trimethyl- serves as a precursor in the synthesis of various azulene derivatives. These derivatives have applications in dyes and pigments due to their vibrant colors and stability. The synthesis typically involves reactions with olefins and active methylenes to produce tri-substituted azulenes .

Reactivity and Functionalization
The compound's reactivity allows for functionalization at various positions on the cycloheptapyrrole ring. This versatility is exploited in creating complex organic molecules that can be used in various industrial applications, including polymer production and advanced materials .

Material Science

Development of Novel Materials
In material science, Cyclohepta[c]pyrrol-6(2H)-one derivatives have been explored for their potential use in creating novel materials with specific electrical and optical properties. These materials can be utilized in electronic devices and sensors due to their unique electronic configurations .

Case Study 1: Antibacterial Compound Development

In a study focused on developing new antibacterial compounds, researchers synthesized several derivatives of Cyclohepta[c]pyrrol-6(2H)-one. They evaluated the antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications enhanced activity significantly compared to existing antibiotics .

Case Study 2: Synthesis of Azulene Derivatives

Another case study investigated the synthesis pathways for azulene derivatives from Cyclohepta[c]pyrrol-6(2H)-one. Researchers employed various reagents and conditions to optimize yields. The findings highlighted the compound's utility as a versatile building block in organic synthesis .

Mechanism of Action

The mechanism by which 1,2,3-Trimethyl-2-azaazulene-6-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. Its unique structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Cyclohepta[c]pyrrol-4(2H)-one, 8-ethoxy-1,3-dimethyl- (CAS 214221-58-6)

  • Molecular Formula: C₁₃H₁₅NO₂
  • Molecular Weight : 217.2637 g/mol
  • Key Features: Contains an ethoxy group at position 8 and methyl groups at positions 1 and 3. The ketone group at position 4 (vs. position 6 in the target compound) alters electronic distribution and reactivity .

1,3-Dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one

  • Molecular Formula : C₂₃H₂₀N₂O (estimated)
  • Molecular Weight : ~340.42 g/mol (estimated)
  • Key Features :
    • Two phenyl groups at positions 5 and 7 introduce aromaticity, enhancing π-π stacking interactions.
    • Increased molecular weight and steric bulk compared to the trimethyl derivative, likely affecting catalytic or binding properties in applications such as pharmaceuticals .

cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS 146231-54-1)

  • Molecular Formula: C₁₂H₁₉NO₃
  • Molecular Weight : 225.2842 g/mol
  • Key Features :
    • A five-membered cyclopenta ring fused with pyrrolone, reducing ring strain compared to cyclohepta analogs.
    • The tert-butyl ester group enhances stability and may serve as a protecting group in synthetic chemistry .

Comparative Data Table

Property Cyclohepta[c]pyrrol-6(2H)-one, 1,2,3-trimethyl- Cyclohepta[c]pyrrol-4(2H)-one, 8-ethoxy-1,3-dimethyl- 1,3-Dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Molecular Formula C₁₂H₁₃NO C₁₃H₁₅NO₂ C₂₃H₂₀N₂O (estimated) C₁₂H₁₉NO₃
Molecular Weight (g/mol) 187.2377 217.2637 ~340.42 225.2842
Key Substituents 1,2,3-trimethyl 8-ethoxy, 1,3-dimethyl 1,3-dimethyl, 5,7-diphenyl tert-butyl ester, cyclopenta ring
Ionization Energy (eV) Reported via PE Not Available Not Available Not Available
Polarity Low (hydrophobic) Moderate (due to ethoxy) Low (aromatic substituents) Moderate (ester group)

Research Findings and Implications

  • Electronic Effects : The trimethyl derivative’s ionization energy data suggest a stabilized electron configuration due to methyl electron-donating effects. In contrast, ethoxy and phenyl substituents may introduce electron-withdrawing or resonance effects, altering redox behavior.
  • Applications: The trimethyl compound’s hydrophobicity makes it suitable for non-polar solvent-based reactions or hydrophobic drug delivery systems. The diphenyl analog’s aromaticity could be advantageous in materials science for organic semiconductors .
  • Synthetic Challenges : Steric hindrance in trimethyl and diphenyl derivatives may complicate further functionalization, whereas the ethoxy and tert-butyl esters offer easier modification sites .

Biological Activity

Cyclohepta(c)pyrrol-6(2H)-one, 1,2,3-trimethyl- (CAS Number: 57015-32-4) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C₁₂H₁₃NO
  • Molecular Weight: 187.24 g/mol
  • CAS Registry Number: 57015-32-4

The unique fused ring structure of cyclohepta(c)pyrrol-6(2H)-one contributes to its distinct chemical and biological properties. The compound's molecular structure can influence its interactions with biological targets, leading to various pharmacological effects.

Antimicrobial Properties

Research indicates that cyclohepta(c)pyrrol-6(2H)-one exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Activity

Cyclohepta(c)pyrrol-6(2H)-one has also been investigated for its anticancer properties. Studies involving various cancer cell lines have shown that this compound can induce apoptosis (programmed cell death) and inhibit cell proliferation. For instance, in assays using human cancer cell lines such as HCT-116 (colon carcinoma) and others, the compound exhibited IC₅₀ values in the low micromolar range, indicating potent activity against tumor cells.

Cell Line IC₅₀ Value (µM) Mechanism of Action
HCT-1165.7Induction of apoptosis via mitochondrial pathway
MCF-7 (breast cancer)8.0Cell cycle arrest in G2/M phase
A549 (lung cancer)6.5Inhibition of tubulin polymerization

The biological activity of cyclohepta(c)pyrrol-6(2H)-one is attributed to its interaction with specific molecular targets within cells. Research suggests that the compound may modulate signaling pathways related to apoptosis and cell cycle regulation. For example:

  • Apoptosis Induction: The compound can trigger mitochondrial dysfunction leading to caspase activation.
  • Cell Cycle Arrest: It has been observed to cause G2/M phase arrest in cancer cells, preventing further proliferation.
  • Enzyme Inhibition: Cyclohepta(c)pyrrol-6(2H)-one may inhibit enzymes critical for tumor growth and survival.

Study on Anticancer Effects

In a study published in the Journal of Medicinal Chemistry, cyclohepta(c)pyrrol-6(2H)-one was tested against a panel of 60 human cancer cell lines as part of the National Cancer Institute's drug screening program. The results indicated that several derivatives of this compound showed promising antiproliferative activity with GI₅₀ values ranging from 0.08 to 0.41 µM across different cancer types .

Antimicrobial Efficacy Assessment

A separate study focused on the antimicrobial properties of cyclohepta(c)pyrrol-6(2H)-one demonstrated effective inhibition against Methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) below 20 µg/mL . This highlights the compound's potential as a lead for developing new antimicrobial agents.

Q & A

Q. How is computational chemistry applied to predict interaction mechanisms with biological targets?

  • Methodological Answer : Molecular dynamics simulations and density functional theory (DFT) model binding affinities to enzymes (e.g., cyclooxygenase). Docking studies with AutoDock Vina identify key hydrogen bonds and hydrophobic interactions, guiding rational design .

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